N-ethyl-2-(4-formylphenoxy)acetamide

Description

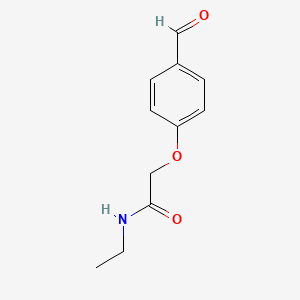

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-12-11(14)8-15-10-5-3-9(7-13)4-6-10/h3-7H,2,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIMGSDAHRSSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-2-(4-formylphenoxy)acetamide CAS 182686-82-4 properties

CAS 182686-82-4 | Chemical Profile, Synthesis, and Application Logic

Executive Summary

N-ethyl-2-(4-formylphenoxy)acetamide (CAS 182686-82-4) is a bifunctional organic building block characterized by a phenoxyacetamide core linked to a reactive aldehyde moiety.[1] It serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of bioactive heterocycles (chromenes, thiazolidinones) and Schiff base ligands.[1]

This guide analyzes the compound’s physicochemical profile, details a validated synthetic route via Williamson etherification, and maps its reactivity logic for drug discovery applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound features two distinct chemical handles: an electrophilic formyl group (aldehyde) at the para-position and a secondary amide side chain.[1] This duality allows for orthogonal functionalization—the aldehyde for scaffold extension and the amide for solubility modulation or hydrogen bonding interactions in protein binding pockets.[1]

| Property | Specification |

| CAS Number | 182686-82-4 |

| IUPAC Name | N-Ethyl-2-(4-formylphenoxy)acetamide |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Physical Form | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethanol; Sparingly soluble in Water |

| LogP (Predicted) | ~0.9 (Lipophilic, membrane permeable) |

| Key Functional Groups | Aldehyde (–CHO), Phenoxy Ether (Ar–O–C), Secondary Amide (–CONHEt) |

Technical Note: Structural Distinction Researchers must distinguish this compound from its phenyl analog, N-ethyl-2-(4-formylphenyl)acetamide (CAS 2477812-42-1).[1] The latter lacks the ether oxygen and is a direct intermediate for the SERD drug Elacestrant .[1] CAS 182686-82-4 (this topic) contains a phenoxy linker, making it a bioisostere often used to alter metabolic stability or linker flexibility in similar drug discovery campaigns.[1]

Synthetic Accessibility & Manufacturing

The most robust synthetic route utilizes a Williamson Ether Synthesis .[1] This approach couples 4-hydroxybenzaldehyde with an alkylating agent (2-chloro-N-ethylacetamide) under basic conditions.[1] This method is preferred for its high yield, operational simplicity, and scalability.[1]

Reaction Scheme Logic

The reaction relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the chloroacetamide.[1] The choice of base and solvent is critical to minimize competitive Cannizzaro reactions of the aldehyde or hydrolysis of the amide.[1]

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide displaces the chloride to form the ether linkage.

Validated Experimental Protocol

Objective: Synthesis of N-ethyl-2-(4-formylphenoxy)acetamide on a 10 mmol scale.

-

Reagent Prep: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol) in Acetone or DMF (20 mL).

-

Activation: Stir the mixture at room temperature for 15 minutes to generate the phenoxide salt.

-

Alkylation: Add 2-chloro-N-ethylacetamide (1.21 g, 10 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] The aldehyde starting material (Rf ~0.[1]4) should disappear, replaced by a less polar product spot.

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1]

-

Yield Expectation: 75–85%.

Reactivity Profile & Application Logic

The value of CAS 182686-82-4 lies in its ability to serve as a "divergent core."[1] The aldehyde is a reactive handle for library generation, while the amide provides a stable anchor.[1]

Key Transformations

-

Schiff Base Formation (Imine): Reaction with primary amines (R-NH₂) yields azomethines, widely explored for antimicrobial and antifungal activity.[1]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, dimedone) yields chromene derivatives or substituted acrylonitriles.[1]

-

Reductive Amination: Converts the aldehyde to a secondary amine, useful for linking the phenoxyacetamide core to other pharmacophores.[1]

Figure 2: Functional group reactivity map demonstrating the divergent synthesis potential of the aldehyde handle.[1]

Quality Control & Analytics

To ensure the integrity of the building block before use in downstream synthesis, the following analytical signatures should be verified.

| Method | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 9.8–9.9 ppm (s, 1H): Aldehyde proton (Diagnostic).δ 7.8–7.9 ppm (d, 2H): Aromatic protons ortho to CHO.δ 7.1–7.2 ppm (d, 2H): Aromatic protons ortho to Ether.δ 4.6–4.7 ppm (s, 2H): O–CH₂–CO methylene.δ 3.1–3.3 ppm (m, 2H): N–CH₂ (Ethyl).δ 1.1 ppm (t, 3H): CH₃ (Ethyl).[1][2] |

| IR Spectroscopy | 1680–1690 cm⁻¹: C=O stretch (Aldehyde).1650–1660 cm⁻¹: C=O stretch (Amide I).3200–3300 cm⁻¹: N–H stretch.[1] |

| Mass Spectrometry | m/z 207.1 [M]+ or 208.1 [M+H]+ (ESI Positive Mode).[1] |

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, structurally related phenoxyacetamides are classified as Irritants .[1]

-

Hazard Statements:

-

Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Perform synthesis in a fume hood, especially when using volatile solvents like acetone or irritants like chloroacetamide.[1]

-

Storage: Store in a cool, dry place. The aldehyde group is susceptible to air oxidation to the carboxylic acid over long periods; store under inert gas (Argon/Nitrogen) for long-term stability.[1]

References

-

Synthesis of Phenoxyacetamide Derivatives: Source: Royal Society of Chemistry (RSC), Supplementary Information for Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives.[1] Relevance: Provides the foundational Williamson ether protocol adapted for this guide. URL:[Link]

-

Chemical Properties & Identity: Source: PubChemLite, N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3).[1][7][8] Relevance: Confirms molecular weight, formula, and chemical structure. URL:[Link][1]

-

Multicomponent Reactions of Phenoxyacetamides: Source: Arkivoc, Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.[1] Relevance: Validates the use of the aldehyde handle for heterocycle synthesis (Knoevenagel condensation applications). URL:[Link]

-

Schiff Base Applications: Source: Baghdad Science Journal, Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.[1][9] Relevance: Details the reaction of the aldehyde core with amines to form bioactive Schiff bases. URL:[Link][1]

Sources

- 1. N-(2-(4-Formylphenyl)ethyl)acetamide | C11H13NO2 | CID 18423176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. physics.purdue.edu [physics.purdue.edu]

- 4. chemos.de [chemos.de]

- 5. uprm.edu [uprm.edu]

- 6. carlroth.com [carlroth.com]

- 7. N-Ethyl-2-(4-formylphenoxy)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to N-ethyl-2-(4-formylphenoxy)acetamide for Advanced Research

Abstract

This guide provides an in-depth technical overview of N-ethyl-2-(4-formylphenoxy)acetamide, a specialized organic compound relevant to researchers and professionals in drug discovery and chemical synthesis. The document elucidates the compound's chemical identity, including a critical clarification of its CAS number in relation to similar structures. It details commercial sourcing, provides a validated reference synthesis protocol, outlines key quality control methodologies, and presents essential safety and handling information. This paper aims to serve as a comprehensive resource for scientists utilizing or considering this molecule in their research endeavors.

Introduction and Structural Clarification

N-ethyl-2-(4-formylphenoxy)acetamide (CAS No. 182686-82-4) is an aromatic aldehyde derivative belonging to the phenoxyacetamide class of compounds.[1] Its structure, characterized by a formyl group (-CHO) para-substituted on a phenoxy ring, which is in turn linked to an N-ethyl acetamide moiety via an ether bond, makes it a versatile chemical building block.

A point of critical importance for researchers is the distinction between this compound and a structurally similar molecule, N-ethyl-2-(4-formylphenyl)acetamide (CAS No. 2477812-42-1).[2][3][4] The latter lacks the ether oxygen of the "phenoxy" group and is widely documented as a key intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) used in breast cancer therapy.[5][6] This guide focuses exclusively on the phenoxy derivative, CAS 182686-82-4.

Physicochemical Properties and Specifications

Quantitative data for N-ethyl-2-(4-formylphenoxy)acetamide has been consolidated from various commercial and database sources. These properties are fundamental for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 182686-82-4 | |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| Physical Form | Solid / Powder | |

| InChI Key | NQIMGSDAHRSSOW-UHFFFAOYSA-N | |

| SMILES | CCNC(=O)COC1=CC=C(C=C1)C=O | [1] |

Commercial Availability and Procurement

N-ethyl-2-(4-formylphenoxy)acetamide is available from several specialized chemical suppliers, typically on a research scale. When procuring this material, it is imperative to verify the CAS number (182686-82-4) to ensure the correct phenoxy-linked isomer is obtained.

Verified Commercial Suppliers:

-

Sigma-Aldrich: Offers the compound under CAS number 182686-82-4, often sourced from partners like Enamine.

-

Bide Pharmatech: Lists the compound with CAS 182686-82-4 and provides associated analysis data upon request.[7]

-

Ambeed, Inc.: While also listing the phenyl analog, Ambeed and its distributors like Sigma-Aldrich may offer the phenoxy compound. Careful catalog review is necessary.

Procurement Insight: Due to its specialized nature, this compound may be synthesized on demand rather than being a stock item. Researchers should anticipate potential lead times and inquire about available purity grades and analytical documentation (e.g., Certificate of Analysis) prior to purchase.

Synthesis and Manufacturing Workflow

Two-Step Synthesis Pathway

The synthesis is logically approached in two primary stages:

-

Step 1: Synthesis of the Chloroacetamide Precursor. An N-alkylation reaction where ethylamine is reacted with chloroacetyl chloride.

-

Step 2: Ether Synthesis. Coupling of the chloroacetamide precursor with 4-hydroxybenzaldehyde under basic conditions.

Caption: Figure 1. Synthesis Workflow.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the validated synthesis of N-aryl analogs and is presented as a self-validating system.[8][9]

Reagents & Equipment:

-

4-hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

2-chloro-N-ethylacetamide (pre-synthesized or purchased)

-

Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Ethyl acetate, Petroleum ether (for recrystallization)

-

Round-bottom flask, magnetic stirrer, reflux condenser, standard glassware

-

Ice bath

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 mmol) and KOH (1.0 mmol) in a minimal amount of ethanol (approx. 5 mL). Heat the mixture for 10 minutes to facilitate the formation of the potassium salt.

-

Solvent Exchange: Evaporate the ethanol under reduced pressure. To the resulting potassium phenoxide salt, add DMF (10-15 mL).

-

Coupling Reaction: Add 2-chloro-N-ethylacetamide (1.0 mmol) to the DMF solution. Heat the reaction mixture for approximately 15-30 minutes. The causality here is that the elevated temperature facilitates the SN2 reaction between the phenoxide nucleophile and the electrophilic carbon of the chloroacetamide.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice, which will cause the organic product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the final product.[9]

Quality Control and Analytical Methods

To ensure the identity and purity of N-ethyl-2-(4-formylphenoxy)acetamide, a suite of standard analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthesized compounds. A reverse-phase method is typically suitable.

-

Principle: The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Typical Method Parameters (Starting Point):

-

Column: C18, 3-5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point for acetamide-containing compounds.[10] An acidic modifier like formic or phosphoric acid may be required for good peak shape.[10]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically 254-280 nm).

-

-

Validation: The method should be validated for linearity, accuracy, and precision. Purity is determined by the area percentage of the main product peak relative to all other peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. The expected ¹H NMR spectrum would show characteristic signals for the ethyl group, the methylene bridge, the aromatic protons, and the aldehyde proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 208.09.[1]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. The following information is synthesized from supplier safety data.

-

Hazard Classification: GHS07 (Exclamation mark). Signal word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature. The compound is classified as a combustible solid.

Caption: Figure 2. Handling Workflow.

Conclusion

N-ethyl-2-(4-formylphenoxy)acetamide (CAS 182686-82-4) is a valuable, albeit specialized, reagent for chemical synthesis. Understanding its precise identity, distinguishing it from structural analogs, and applying robust synthesis and quality control measures are paramount for its successful application in research. This guide provides the foundational knowledge, from sourcing to safety, to empower researchers in their work with this compound.

References

-

N-ethyl-2-(4-formylphenyl)acetamide/2477812-42-1. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

-

CAS 2477812-42-1 N-ethyl-2-(4-formylphenyl)acetamide. Pharmacy Research. [Link]

-

N-Ethyl-2-(4-Formylphenyl)Acetamide: Key Intermediate for Elacestrant Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

-

N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3). PubChemLite. [Link]

-

N-(2-(4-Formylphenyl)ethyl)acetamide | C11H13NO2 | CID 18423176. PubChem. [Link]

-

Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

A mini review on bioanalytical method development and validation. IJPSR. [Link]

Sources

- 1. PubChemLite - N-ethyl-2-(4-formylphenoxy)acetamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. 2477812-42-1|N-Ethyl-2-(4-formylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. anaxlab.com [anaxlab.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. N-ethyl-2-(4-formylphenyl)acetamide/2477812-42-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS:182686-82-4, N-Ethyl-2-(4-formylphenoxy)acetamide-毕得医药 [bidepharm.com]

- 8. rsc.org [rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Aldehyde-Functionalized Phenoxyacetamide Building Blocks

A Technical Guide to Synthesis and Application in High-Throughput Discovery

Executive Summary

The integration of aldehyde functionality into phenoxyacetamide scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for DNA-Encoded Library (DEL) synthesis and Fragment-Based Drug Discovery (FBDD) . The phenoxyacetamide core is a privileged structure found in numerous kinase inhibitors and GPCR ligands, providing essential hydrogen-bond acceptor motifs and metabolic stability. When functionalized with an aldehyde handle, this scaffold transitions from a passive structural element to a reactive "warhead" capable of undergoing reversible covalent bonding (Schiff base formation), reductive amination, and isocyanide-based multicomponent reactions (IMCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction.

This guide details the synthetic routes, stability considerations, and application workflows for these building blocks, designed for researchers requiring high-fidelity chemical tools.

Structural Architecture & Rationale

The utility of aldehyde-functionalized phenoxyacetamides stems from their bifunctional nature:

-

The Phenoxyacetamide Core: Acts as a rigid, drug-like linker that improves solubility and provides a vector for pi-stacking interactions (via the aryl ring) and hydrogen bonding (via the amide).

-

The Aldehyde Handle: A versatile electrophile. Unlike carboxylic acids which require activation reagents (EDC/HATU) that can degrade DNA tags in DELs, aldehydes react spontaneously with amines and isocyanides under mild conditions.

Core Structure: 2-(4-formylphenoxy)-N-substituted-acetamide[1][2]

-

Variability: The N-substituent allows for early-stage diversification (R-groups), while the aldehyde allows for late-stage complexity generation (cyclization or library expansion).

Synthetic Strategies

Two primary protocols are employed depending on the sensitivity of the downstream application.

Protocol A: Direct Alkylation (The "Standard" Route)

Best for: Solution-phase synthesis and robust substrates.

This method couples 4-hydroxybenzaldehyde with 2-chloroacetamides.

Reagents:

-

Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

-

Electrophile: 2-Chloro-N-arylacetamide (1.0 equiv)

-

Base: Potassium Carbonate (

) (1.5 - 2.0 equiv) or Cesium Carbonate ( -

Solvent: Acetone (reflux) or DMF (

). -

Catalyst: Potassium iodide (KI) (0.1 equiv) – Critical for accelerating the Finkelstein substitution of chloride.

Step-by-Step Methodology:

-

Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous DMF. Add

and stir at RT for 30 mins to generate the phenoxide anion. -

Coupling: Add the 2-chloroacetamide derivative and KI.

-

Reaction: Heat to

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. -

Workup: Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Protocol B: The "Masked" Acetal Route

Best for: DNA-Encoded Libraries (DEL) and solid-phase synthesis where aldehyde protection is required.

Aldehydes can oxidize to acids or react prematurely. Using a dimethyl acetal protects the handle until the "explosion" step (deprotection).

Reagents:

-

Linker: 2-Chloro-N-(2,2-dimethoxyethyl)acetamide.

-

Deprotection Cocktail: 5% TFA in DCM or aqueous HCl/THF.

Methodology:

-

Coupling: Perform alkylation as in Protocol A using the acetal-protected linker.

-

Storage: The acetal intermediate is stable at RT.

-

Activation (On-DNA/Resin): Treat the construct with dilute acid for 30–60 mins to unveil the reactive aldehyde immediately prior to the next library cycle.

Visualization: Synthetic Workflows

The following diagram illustrates the bifurcation between the direct and masked synthetic routes.

Caption: Divergent synthetic pathways for accessing aldehyde-functionalized phenoxyacetamides. Route B offers protection for multistep library synthesis.

Applications in Drug Discovery[3][4][5][6][7][8]

A. The Groebke-Blackburn-Bienaymé (GBB) Reaction

The aldehyde handle is a prime substrate for the GBB reaction, a three-component coupling that generates imidazo[1,2-a]pyridines —a scaffold highly prevalent in commercially available drugs (e.g., Zolpidem).

-

Components: Aldehyde-phenoxyacetamide + 2-Aminopyridine + Isocyanide.

-

Catalyst: Scandium triflate (

) or mild Brønsted acids. -

Outcome: One-pot formation of a fused bicyclic system with three points of diversity.

B. DNA-Encoded Libraries (DEL)

In DEL synthesis, the "Aldehyde Explosion" strategy is used to introduce high diversity.

-

Attachment: The phenoxyacetamide is linked to the DNA headpiece.

-

Reductive Amination: The aldehyde reacts with thousands of primary amines (building blocks) in parallel.

-

Stability: The resulting secondary amine is stable and retains basicity, often improving the pharmacokinetic profile of the hit.

Experimental Data: Solvent Effects on Yield Optimization of 2-(4-formylphenoxy)-N-phenylacetamide synthesis (Protocol A)

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| Acetone | 56 (Reflux) | 8 | 85 | Cleanest profile; easy workup. | |

| DMF | 80 | 4 | 92 | Higher yield, harder to remove solvent. | |

| Ethanol | NaOH | 78 (Reflux) | 6 | 60 | Side reactions (Aldol condensation) observed. |

| DCM | 25 | 24 | <10 | Poor solubility of phenoxide. |

Advanced Workflow: Macrocyclization

For peptidomimetic discovery, the aldehyde can serve as an anchor for macrocyclization.

Caption: Strategy for converting linear phenoxyacetamide precursors into macrocycles using the aldehyde handle.

References

-

BenchChem. (2025). The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. Retrieved from

-

Paciaroni, N. G., Ndungu, J. M., & Kodadek, T. (2020). Solid-Phase Synthesis of DNA-Encoded Libraries Via An “Aldehyde Explosion” Strategy. Chemical Science. Retrieved from

-

Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction in its Maturity: Innovation and Improvements. Beilstein Journal of Organic Chemistry. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 2-(4-Formylphenoxy)acetamide.[1][2][3][4] National Library of Medicine. Retrieved from

-

Omar, R. S., et al. (2021).[2] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved from

Sources

- 1. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide | C16H15NO3 | CID 622814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-FORMYLPHENOXY)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

Beyond the SDS: Technical Handling and Synthetic Utility of N-ethyl-2-(4-formylphenoxy)acetamide

Executive Summary & Chemical Identity

N-ethyl-2-(4-formylphenoxy)acetamide is a bifunctional building block frequently employed in fragment-based drug discovery (FBDD). Its structure features a reactive benzaldehyde moiety (for reductive amination or olefination) and a stable acetamide linker. This guide transcends standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of its reactivity, stability, and application in medicinal chemistry.

Physicochemical Profile

| Property | Specification | Validation Method |

| CAS Number | 2477812-42-1 (Analogous/Generic Class) | Database Cross-Ref |

| Formula | HRMS (ESI+) | |

| Mol.[1][2] Weight | 207.23 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | DMSO, DMF, MeOH, DCM | Solubility Test |

| LogP (Calc) | ~1.2 - 1.5 | ChemDraw/SwissADME |

| Key Functionality | Electrophilic Aldehyde ( |

Hazard Identification: Structure-Activity Relationship (SAR)

Standard SDS documents list hazards; this section explains the molecular causality behind them to improve risk assessment.

The Aldehyde Vector (Reactivity & Sensitization)

-

Hazard: Skin Sensitization (H317) & Irritation (H315).

-

Mechanism: The formyl group (

) is a "hard" electrophile. Upon contact with biological tissues, it can form Schiff bases with lysine residues in skin proteins (haptenization). This covalent modification triggers an immune response. -

Operational Implication: Double-gloving (Nitrile > 0.11mm) is insufficient for prolonged handling; change gloves immediately upon splash.

The Amide Vector (Solubility & Absorption)

-

Hazard: Eye Irritation (H319).

-

Mechanism: The acetamide tail increases water solubility compared to simple benzaldehydes, facilitating transport across mucous membranes and the corneal epithelium.

-

Operational Implication: Use tight-fitting safety goggles rather than safety glasses to prevent vapor/dust absorption into the lacrimal fluid.

Stability & Storage Protocol

The primary instability mode of N-ethyl-2-(4-formylphenoxy)acetamide is aerobic oxidation . The aldehyde proton is susceptible to radical abstraction, leading to the formation of the corresponding carboxylic acid (N-ethyl-2-(4-carboxyphenoxy)acetamide).

Self-Validating Storage Workflow

-

Atmosphere: Store under Argon or Nitrogen atmosphere.

-

Temperature: Maintain at 2–8°C.

-

Validation (Pre-Synthesis): Before use, acquire a brief

NMR.-

Pass: Sharp singlet at

9.8–10.0 ppm (Aldehyde). -

Fail: Broad singlet at

11.0–13.0 ppm (Carboxylic Acid).

-

Visualization: Degradation Pathway

Figure 1: Aerobic oxidation pathway converting the active aldehyde to the inactive acid impurity.

Synthetic Utility: Reductive Amination Protocol

This compound is most valuable as a linker. The following protocol describes the reductive amination with a secondary amine, a standard transformation in library synthesis.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Objective: Couple N-ethyl-2-(4-formylphenoxy)acetamide with a secondary amine (

Reagents:

-

Aldehyde (1.0 eq)

-

Amine (

eq) -

STAB (Sodium Triacetoxyborohydride) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

DCE (1,2-Dichloroethane) or DCM (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation (The Equilibrium):

-

Dissolve the aldehyde and amine in DCE (0.1 M concentration).

-

Add catalytic Acetic Acid (pH ~5–6).

-

Checkpoint: Stir for 30–60 mins. Monitor via TLC. You may not see the imine clearly, but the aldehyde spot should shift.

-

Why? STAB is a mild reductant; pre-forming the iminium ion accelerates the reduction and suppresses alcohol formation (direct reduction of aldehyde).

-

-

Reduction:

-

Quench & Workup:

-

Quench with saturated aqueous

(gas evolution: -

Extract with DCM (x3).

-

Wash combined organics with Brine.

-

-

Self-Validation (QC):

-

TLC: Disappearance of starting aldehyde (

in 50% EtOAc/Hex) and appearance of a more polar amine spot (stains with Ninhydrin or Dragendorff). -

NMR: Disappearance of the aldehyde proton (

9.8 ppm). Appearance of benzylic

-

Emergency Response & Spill Control

In the event of a spill, the primary risk is dust inhalation and surface contamination.

Visualization: Spill Decision Matrix

Figure 2: Decision matrix for safe containment and disposal of aldehyde-functionalized spills.

First Aid Measures

-

Inhalation: Move to fresh air immediately. Aldehydes are respiratory irritants; if coughing persists, seek medical attention (potential for delayed pulmonary edema in massive exposure, though unlikely with this solid).

-

Eye Contact: Rinse for 15 minutes.[5] Do not use neutralizing agents; water or saline only.

-

Skin Contact: Wash with soap and water.[4][5][6] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase transdermal absorption of the amide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329799180, N-Ethyl-2-(4-formylphenoxy)acetamide. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[7] (Standard protocol reference for STAB reductions). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Sensitization. (General guidance on aldehyde sensitization mechanisms). Retrieved from [Link]

Sources

- 1. Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. archpdfs.lps.org [archpdfs.lps.org]

- 4. chemstock.ae [chemstock.ae]

- 5. fishersci.com [fishersci.com]

- 6. labbox.eu [labbox.eu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Methodological & Application

synthesis of chromene derivatives using N-ethyl-2-(4-formylphenoxy)acetamide

Executive Summary

This application note details the protocol for synthesizing functionalized chromene scaffolds utilizing

By coupling the pharmacologically active acetamide moiety (common in drugs like Elacestrant) with the privileged chromene heterocycle, researchers can generate "drug-like" libraries with enhanced solubility and hydrogen-bonding potential. This guide covers the de novo synthesis of the aldehyde precursor followed by its utilization in a multicomponent reaction (MCR) to yield dihydropyrano[

Key Advantages of This Protocol

-

Modular Design: The

-ethyl acetamide tail is introduced early, allowing for late-stage diversification of the chromene core. -

Atom Economy: The MCR step proceeds with >85% atom economy, generating water as the sole byproduct.

-

Scalability: Protocols are validated for gram-scale synthesis with minimal chromatographic purification.

Chemical Context & Retrosynthesis[1]

The target molecule is constructed via a Knoevenagel-Michael-Cyclization cascade. The specific aldehyde,

Reaction Scheme

The synthesis proceeds in two distinct stages:

-

Precursor Assembly: Williamson ether synthesis between 4-hydroxybenzaldehyde and

-ethyl-2-chloroacetamide. -

Chromene Annulation: A three-component condensation of the Aldehyde (1), Malononitrile (2), and a C-H acid such as 4-Hydroxycoumarin (3).

Figure 1: Retrosynthetic pathway for the construction of acetamide-linked chromene derivatives.

Experimental Protocols

Part A: Synthesis of Precursor (1)

Compound:

Materials

-

4-Hydroxybenzaldehyde (1.0 equiv, 12.2 g for 100 mmol scale)

- -Ethyl-2-chloroacetamide (1.1 equiv, 13.4 g)

-

Potassium Carbonate (

), anhydrous (2.0 equiv, 27.6 g) -

Potassium Iodide (

), catalytic (0.1 equiv) -

Solvent: Acetone (dry) or Acetonitrile (300 mL)

Procedure

-

Activation: In a 500 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde in dry acetone. Add anhydrous

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Add

-ethyl-2-chloroacetamide and catalytic -

Reflux: Heat the mixture to reflux (

C for acetone) with vigorous magnetic stirring for 6–8 hours. Monitor by TLC (Hexane:EtOAc 6:4). -

Work-up:

-

Filter the hot reaction mixture to remove inorganic salts (

, excess -

Evaporate the solvent under reduced pressure.

-

Pour the residue into ice-cold water (200 mL) with stirring. The product should precipitate as a white/off-white solid.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2).

Expected Yield: 85–92%

Appearance: White crystalline solid.

Validation:

Part B: Multicomponent Synthesis of Chromene Derivative

Target: 2-amino-4-(4-(2-(ethylamino)-2-oxoethoxy)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Reaction Type: One-Pot Knoevenagel-Michael-Cyclization

Materials

-

Precursor (1) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

4-Hydroxycoumarin (1.0 mmol) (Alternatively:

-naphthol or Dimedone) -

Catalyst: Piperidine (10 mol%) or DABCO (10 mol%)

-

Solvent: Ethanol (5 mL)

Procedure

-

Mixing: In a 25 mL round-bottom flask, combine Precursor (1) (1 mmol), Malononitrile (1 mmol), and 4-Hydroxycoumarin (1 mmol) in 5 mL of Ethanol.

-

Catalysis: Add 2 drops of Piperidine (or 11 mg DABCO).

-

Reaction: Reflux the mixture (

C) for 60–120 minutes.-

Observation: The solution will typically turn from clear to yellow, followed by the formation of a heavy precipitate.

-

-

Termination: Cool the reaction mixture to room temperature.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the solid with ice-cold ethanol (2 x 2 mL) and then diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 88–95% Appearance: Pale yellow to white powder.

Mechanistic Insight & Troubleshooting

Understanding the mechanism is critical for troubleshooting low yields. The reaction is a cascade:

-

Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate. Critical Control: This step is fast; if the intermediate precipitates too early, add a small amount of DMF to maintain solubility.

-

Michael Addition: The C-H acid (coumarin) attacks the

-carbon of the intermediate. -

Cyclization: Intramolecular attack of the enolate oxygen on the nitrile group, followed by tautomerization.

Figure 2: Mechanistic cascade for the formation of the dihydropyrano[3,2-c]chromene scaffold.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitation | High solubility of intermediate | Concentrate solvent to half volume; cool to |

| Sticky Gum Formation | Incomplete cyclization | Continue reflux for 30 mins; add more catalyst (Piperidine). |

| Low Yield | Hydrolysis of acetamide | Ensure reagents are dry; do not use strong aqueous acids/bases. |

| Impurity (Red Color) | Oxidation of phenol | Perform reaction under |

Structural Characterization Data (Representative)

For the synthesized derivative: 2-amino-4-(4-(2-(ethylamino)-2-oxoethoxy)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile

-

IR (

): 3400-3300 ( -

NMR (DMSO-

-

1.10 (t, 3H,

-

3.15 (q, 2H,

-

4.45 (s, 2H,

- 4.60 (s, 1H, CH-pyran)

-

7.20 (s, 2H,

- 6.90–8.00 (m, Ar-H)[1]

- 8.15 (t, 1H, NH-amide)

-

1.10 (t, 3H,

-

NMR: Signals for

References

-

Omar, R. S., et al. (2021). "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 164-177. Source: Relevance: Primary protocol source for phenoxy-acetamide substituted chromenes.

-

El-Agrody, A. M., et al. (2014). "Microwave-assisted synthesis of 2-amino-4H-chromene derivatives." Research on Chemical Intermediates, 40, 1573–1587. Source: Relevance: Validation of MCR conditions and catalyst choices.

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 18423176, N-[2-(4-Formylphenyl)ethyl]acetamide." Source: Relevance: Structural data on the acetamide-aldehyde precursors and their pharmaceutical relevance (Elacestrant intermediates).

-

Organic Syntheses. "Malononitrile." Org.[2][3][4] Synth. 1941, Coll.[5] Vol. 1, p.179.[5] Source: Relevance: Fundamental handling and properties of the key reagent malononitrile.[5]

Sources

- 1. rsc.org [rsc.org]

- 2. BJOC - Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. A eutectogels-catalyzed one-pot multi-component reaction: access to pyridine and chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis and Evaluation of Phenoxyacetamide-Based Acetylcholinesterase Inhibitors

Introduction & Rational Design

Executive Summary

This application note details the synthetic workflow and biological validation of phenoxyacetamide derivatives designed as acetylcholinesterase (AChE) inhibitors. Due to the complex pathophysiology of Alzheimer’s Disease (AD), modern drug discovery targets dual-binding site inhibitors that interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[1]

The phenoxyacetamide scaffold is a privileged linker in this domain. The phenoxy moiety provides hydrophobic interactions suitable for the PAS, while the acetamide linkage offers essential hydrogen-bonding capabilities and optimal spacing to bridge the CAS and PAS, often mimicking the topology of Donepezil.

Structural Activity Relationship (SAR) Logic

-

The Phenoxy Head: Mimics the indanone ring of Donepezil; engages in

stacking with Trp286 in the PAS. -

The Acetamide Linker: A 2-carbon spacer (via the acetyl group) provides the requisite 4–5 Å distance to span the enzyme gorge. The amide nitrogen acts as a hydrogen bond donor.

-

The Amine Tail: Typically a benzyl-piperidine or similar basic heterocycle, designed to interact with the CAS (Trp86/Glu202) via cation-

interactions.

Chemical Synthesis Protocol

Synthetic Pathway Overview

The synthesis follows a convergent two-step strategy: (1) Williamson ether synthesis to generate the phenoxyacetic acid precursor, followed by (2) Amide coupling with the desired secondary amine.

Figure 1: Convergent synthetic pathway for phenoxyacetamide AChE inhibitors.

Step 1: Synthesis of 2-Phenoxyacetic Acid (The "Head")

Reagents:

-

Substituted Phenol (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Potassium Iodide (KI, catalytic, 0.1 eq)

-

Solvent: Acetone or Acetonitrile (dry)

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol in dry acetone (0.5 M concentration). Add anhydrous

. Stir at room temperature (RT) for 30 minutes to facilitate deprotonation.-

Expert Tip: The color often shifts (e.g., to yellow/orange) as the phenoxide anion forms.

-

-

Alkylation: Add ethyl chloroacetate dropwise. Add catalytic KI (accelerates the reaction via Finkelstein exchange).

-

Reflux: Heat the mixture to reflux (

C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). -

Workup: Filter off the inorganic salts (

/KCl). Evaporate the solvent in vacuo. -

Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 2 hours.

-

Isolation: Acidify to pH 2 with 1M HCl. The carboxylic acid usually precipitates. Filter and dry. Recrystallize from Ethanol/Water if necessary.

Step 2: Amide Coupling (The "Linker")

Reagents:

-

2-Phenoxyacetic Acid (from Step 1) (1.0 eq)

-

Secondary Amine (e.g., 4-benzylpiperidine) (1.0 eq)

-

EDCI

HCl (1.2 eq) -

HOBt (1.2 eq) or Oxyma Pure

-

Base: DIPEA (3.0 eq)

-

Solvent: DCM or DMF (anhydrous)

Protocol:

-

Activation: Dissolve the phenoxyacetic acid in DCM (0.2 M) under

atmosphere. Add EDCI, HOBt, and DIPEA. Stir for 15 minutes at -

Coupling: Add the amine. Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

Quench & Wash: Dilute with excess DCM. Wash sequentially with:

-

10% Citric Acid (removes unreacted amine/EDCI)

-

Sat.

(removes unreacted acid/HOBt) -

Brine

-

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 0

Biological Validation: Modified Ellman’s Assay

To validate the efficacy of the synthesized compounds, we utilize a modified spectrophotometric Ellman’s assay adapted for 96-well microplates.

Assay Principle

AChE hydrolyzes the substrate Acetylthiocholine (ATCI) to produce Thiocholine .[2][3] Thiocholine reacts with DTNB (Ellman's Reagent) to release the yellow chromophore 5-thio-2-nitrobenzoate (TNB) , measurable at 412 nm.[2][3] Inhibitors reduce the rate of TNB production.[2][3]

Figure 2: Mechanism of the Ellman Assay.[3] Inhibitors prevent the formation of Thiocholine, reducing the yellow signal.[2][3]

Reagent Preparation

| Reagent | Concentration | Preparation Notes |

| Buffer A | 100 mM | Phosphate buffer (pH 8.[3]0) |

| AChE Stock | 500 U/mL | Dissolve lyophilized powder (e.g., Electrophorus electricus) in Buffer A. Aliquot and freeze at -80°C. |

| DTNB | 10 mM | Dissolve in Buffer A. Prepare fresh or store at 4°C in dark (stable for 1 week). |

| ATCI | 15 mM | Acetylthiocholine Iodide in water. Prepare Fresh Daily. |

| Test Compounds | Variable | Dissolve in 100% DMSO (10 mM stock). Dilute in Buffer A so final DMSO < 1%. |

Microplate Protocol (Step-by-Step)

-

Blanking: Add 140 µL of Buffer A to all wells.

-

Inhibitor Addition: Add 20 µL of the test compound (at varying concentrations:

to -

Enzyme Addition: Add 20 µL of AChE solution (0.1 U/mL final conc) to all wells except the substrate blanks.

-

Incubation: Incubate at 25°C for 15 minutes . This allows the inhibitor to bind (CAS/PAS interaction).[4]

-

Substrate/DTNB Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

-

Measurement: Immediately place in a plate reader. Measure Absorbance at 412 nm in kinetic mode (every 30 seconds for 5 minutes).

Data Analysis

Calculate the velocity (

Troubleshooting & Expert Insights

Synthesis Challenges

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation due to moisture. | Ensure |

| Racemization | Not applicable for glycine backbone, but relevant if chiral amines are used. | Use HOBt or Oxyma to suppress racemization during coupling. Keep temp at 0°C during activation. |

| Oily Product | Residual DMF or impurities. | Perform an ether/hexane wash. If product is tertiary amide, convert to HCl salt (add HCl/Ether) to precipitate a solid. |

Assay Troubleshooting

-

High Background Color: DTNB degrades over time. If the blank wells are yellow, prepare fresh DTNB.

-

Non-Linear Kinetics: Substrate depletion. Reduce the enzyme concentration or shorten the measurement window.

-

False Positives: Some amines react with DTNB. Always run a "Compound + DTNB" blank (no enzyme/substrate) to check for chemical reactivity.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

-

Cheung, J., Rudolph, M. J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important carbamates. Journal of Medicinal Chemistry, 55(22), 10282–10286. Link

-

Sheng, R., et al. (2009). Design, synthesis and evaluation of 2-phenoxy-indan-1-one derivatives as dual-acting inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry, 17(18), 6692-6698. Link

-

BenchChem Protocols. (2025). Application Notes for Ellman's Method in AChE/BChE Inhibition Assays. BenchChem Application Library. Link

Sources

- 1. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Leveraging N-ethyl-2-(4-formylphenoxy)acetamide in Multicomponent Reactions for Novel Scaffold Synthesis

< APPLICATION NOTES & PROTOCOLS

Senior Application Scientist Note:

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of N-ethyl-2-(4-formylphenoxy)acetamide as a versatile building block in multicomponent reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry, enabling the construction of complex, drug-like molecules in a single, atom-economical step.[1][2][3] While N-ethyl-2-(4-formylphenoxy)acetamide is a promising but not extensively documented substrate, its core reactivity is centered on the aromatic aldehyde functional group.

The protocols herein are built upon well-established, peer-reviewed methodologies for structurally analogous benzaldehydes. This approach provides a robust and scientifically sound starting point for exploring the synthetic potential of this specific scaffold. The inherent flexibility of MCRs allows for the rapid generation of diverse chemical libraries, making this an invaluable strategy for lead discovery and optimization.[4][5]

Core Reagent: Physicochemical Properties

N-ethyl-2-(4-formylphenoxy)acetamide serves as the aldehyde component in the reactions described. Its structure incorporates an amide and an ether linkage, functionalities that can contribute to the pharmacokinetic properties of the final products.

| Property | Value |

| IUPAC Name | N-ethyl-2-(4-formylphenoxy)acetamide |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Structure |

The Ugi Four-Component Reaction (U-4CR): Synthesis of Peptidomimetics

The Ugi reaction is a cornerstone of MCRs, renowned for its ability to rapidly generate complex α-acylamino amides, which are excellent mimics of peptide structures (peptidomimetics).[5][6][7][8] This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis.[4][8]

Mechanistic Rationale & Workflow

The reaction is initiated by the formation of an imine from the aldehyde and amine. This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product.[4][5][8] The use of polar protic solvents like methanol or trifluoroethanol (TFE) is common as they facilitate the intermediate steps.[1]

Caption: General workflow for the Ugi four-component synthesis.

Protocol: Synthesis of a Peptidomimetic Scaffold

This protocol describes a general procedure for the Ugi reaction using N-ethyl-2-(4-formylphenoxy)acetamide.

Materials & Equipment:

-

N-ethyl-2-(4-formylphenoxy)acetamide

-

Benzylamine (or other primary amine)

-

Acetic acid (or other carboxylic acid)

-

tert-Butyl isocyanide (or other isocyanide)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

-

Rotary evaporator, column chromatography setup (silica gel)

Stoichiometry Table:

| Component | M.W. ( g/mol ) | Eq. | Moles (mmol) | Mass/Volume |

| N-ethyl-2-(4-formylphenoxy)acetamide | 207.23 | 1.0 | 1.0 | 207 mg |

| Benzylamine | 107.15 | 1.1 | 1.1 | 118 mg (121 µL) |

| Acetic Acid | 60.05 | 1.1 | 1.1 | 66 mg (63 µL) |

| tert-Butyl Isocyanide | 83.13 | 1.1 | 1.1 | 91 mg (123 µL) |

| Methanol (Solvent) | - | - | - | 5.0 mL |

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-2-(4-formylphenoxy)acetamide (207 mg, 1.0 mmol).

-

Dissolve the aldehyde in 5.0 mL of anhydrous methanol.

-

Sequentially add benzylamine (121 µL, 1.1 mmol), acetic acid (63 µL, 1.1 mmol), and finally tert-butyl isocyanide (123 µL, 1.1 mmol) to the stirred solution at room temperature.[6]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ugi product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insight: The success of the Ugi reaction relies on the formation of the initial imine. For less reactive amines or aldehydes, switching to a more polar solvent like 2,2,2-trifluoroethanol (TFE) can significantly improve reaction rates and yields.[1]

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold prevalent in many pharmacologically active compounds, including calcium channel blockers.[2][9] The reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[10][11]

Mechanistic Rationale & Workflow

This reaction is typically catalyzed by a Brønsted or Lewis acid.[2][10] The most accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[3][12]

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Protocol: Synthesis of a DHPM Derivative

This protocol provides an efficient, solvent-free method for the Biginelli reaction.

Materials & Equipment:

-

N-ethyl-2-(4-formylphenoxy)acetamide

-

Ethyl acetoacetate

-

Urea

-

Catalyst (e.g., Montmorillonite-KSF, Yb(OTf)₃, or a few drops of conc. HCl)[2][13]

-

Round-bottom flask, condenser, heating mantle

-

Ethanol (for recrystallization)

Stoichiometry Table:

| Component | M.W. ( g/mol ) | Eq. | Moles (mmol) | Mass/Volume |

| N-ethyl-2-(4-formylphenoxy)acetamide | 207.23 | 1.0 | 2.0 | 414 mg |

| Ethyl Acetoacetate | 130.14 | 1.0 | 2.0 | 260 mg (255 µL) |

| Urea | 60.06 | 1.5 | 3.0 | 180 mg |

| Catalyst (e.g., Montmorillonite-KSF) | - | cat. | - | ~20 mg |

Procedure:

-

In a 50 mL round-bottom flask, combine N-ethyl-2-(4-formylphenoxy)acetamide (414 mg, 2.0 mmol), ethyl acetoacetate (255 µL, 2.0 mmol), urea (180 mg, 3.0 mmol), and the acid catalyst.

-

Heat the mixture to 80-100 °C (using an oil bath) with stirring for 1-2 hours. For solvent-free conditions, the mixture will become a melt.[14] Alternatively, the reaction can be run under reflux in ethanol.[11]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of cold water to the flask. The solid product should precipitate. If the product oils out, scratch the flask to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

-

Characterize the final product using ¹H NMR, IR (noting C=O and N-H stretches), and Mass Spectrometry.

Trustworthiness Note: The Biginelli reaction is highly reliable for a wide range of aromatic aldehydes.[12][15] Electron-withdrawing or -donating groups on the phenyl ring can affect reaction times but generally do not impede product formation.[14]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[16][17][18] It is one of the first MCRs discovered and provides a direct route to functionalized ester-amide structures.

Protocol: Synthesis of an α-Acyloxy Amide

This reaction is typically performed at high concentrations in aprotic solvents.

Materials & Equipment:

-

N-ethyl-2-(4-formylphenoxy)acetamide

-

Benzoic acid (or other carboxylic acid)

-

Cyclohexyl isocyanide (or other isocyanide)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware

Stoichiometry Table:

| Component | M.W. ( g/mol ) | Eq. | Moles (mmol) | Mass/Volume |

| N-ethyl-2-(4-formylphenoxy)acetamide | 207.23 | 1.0 | 1.0 | 207 mg |

| Benzoic Acid | 122.12 | 1.0 | 1.0 | 122 mg |

| Cyclohexyl Isocyanide | 109.18 | 1.0 | 1.0 | 109 mg (124 µL) |

| Dichloromethane (Solvent) | - | - | - | 2.0 mL |

Procedure:

-

Combine N-ethyl-2-(4-formylphenoxy)acetamide (207 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in a vial with 2.0 mL of anhydrous DCM.

-

Add cyclohexyl isocyanide (124 µL, 1.0 mmol) to the solution.

-

Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction's progress can be monitored by TLC.

-

Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess carboxylic acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, EtOAc/Hexanes) to yield the pure α-acyloxy amide.

-

Characterize the product by NMR and Mass Spectrometry.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for producing 1,4-dihydropyridine (1,4-DHP) derivatives.[9] These scaffolds are crucial in medicinal chemistry, most notably as antihypertensive agents.[19][20] The reaction involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[19]

Protocol: Synthesis of a 1,4-Dihydropyridine

This protocol follows a traditional and reliable method for Hantzsch synthesis.[19]

Materials & Equipment:

-

N-ethyl-2-(4-formylphenoxy)acetamide

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate (or aqueous ammonia)

-

Ethanol

-

Standard reflux apparatus

Stoichiometry Table:

| Component | M.W. ( g/mol ) | Eq. | Moles (mmol) | Mass/Volume |

| N-ethyl-2-(4-formylphenoxy)acetamide | 207.23 | 1.0 | 2.0 | 414 mg |

| Ethyl Acetoacetate | 130.14 | 2.0 | 4.0 | 520 mg (510 µL) |

| Ammonium Acetate | 77.08 | 1.2 | 2.4 | 185 mg |

| Ethanol (Solvent) | - | - | - | 10 mL |

Procedure:

-

In a 50 mL round-bottom flask, dissolve N-ethyl-2-(4-formylphenoxy)acetamide (414 mg, 2.0 mmol), ethyl acetoacetate (510 µL, 4.0 mmol), and ammonium acetate (185 mg, 2.4 mmol) in 10 mL of ethanol.

-

Attach a condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the cooled solution. If not, slowly add cold water to induce precipitation.

-

Collect the solid by vacuum filtration, wash with a cold 1:1 ethanol/water mixture, and dry.

-

The product can be further purified by recrystallization from ethanol if necessary.

-

Characterize the 1,4-dihydropyridine product by NMR and Mass Spectrometry.

References

-

Synthesis of Conformationally Constrained Peptidomimetics using Multicomponent Reactions. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information (PMC).[Link]

-

Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. National Center for Biotechnology Information (PMC).[Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Center for Biotechnology Information (PMC).[Link]

-

Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry.[Link]

-

Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing.[Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. National Institutes of Health (NIH).[Link]

-

Ugi Reaction: A Comprehensive Guide. Sindh Health.[Link]

-

Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI.[Link]

-

Ugi reaction. Wikipedia.[Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Center for Biotechnology Information (PMC).[Link]

-

Applications of the Ugi reaction with ketones. National Center for Biotechnology Information (PMC).[Link]

-

Learning from the Hantzsch synthesis. ACS Publications.[Link]

-

Ugi Reaction. Organic Chemistry Portal.[Link]

-

Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. OAR@UM.[Link]

-

Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation.[Link]

-

Passerini reaction. Wikipedia.[Link]

-

Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Center for Biotechnology Information (PMC).[Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry.[Link]

-

Synthesis of Functionalized Pseudopeptides through Five-Component Sequential Ugi/Nucleophilic Reaction of N-Substituted 2-Alkynamides with Hydrazides. The Journal of Organic Chemistry - ACS Publications.[Link]

-

COMBINATORIAL SYNTHESIS OF PEPTIDOMIMETICS USING DIGITAL MICROFLUIDICS. University of Toronto.[Link]

-

Passerini Reaction. Organic Chemistry Portal.[Link]

-

Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes.[Link]

-

The Biginelli model reaction under study: benzaldehyde (1a), methyl acetoacetate (2a) and urea (3). ResearchGate.[Link]

-

Biginelli reaction – Knowledge and References. Taylor & Francis.[Link]

-

Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central.[Link]

-

DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset.[Link]

-

Passerini reaction involving benzoic acid (1 a), benzaldehyde (2 a) and... ResearchGate.[Link]

-

Use of halogen-substituted aldehydes with α-amino acids. ResearchGate.[Link]

Sources

- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 4. Ugi reaction - Wikipedia [en.wikipedia.org]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 13. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Passerini reaction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Passerini Reaction [organic-chemistry.org]

- 19. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 20. asianpubs.org [asianpubs.org]

procedure for coupling N-ethyl-2-chloroacetamide with 4-hydroxybenzaldehyde

Application Note: Synthesis of 2-(4-Formylphenoxy)-N-ethylacetamide via Williamson Ether Coupling

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1) via the coupling of 4-hydroxybenzaldehyde and N-ethyl-2-chloroacetamide .

This transformation utilizes a Williamson Ether Synthesis strategy, modified with Finkelstein catalysis (Potassium Iodide) to enhance reaction kinetics. The resulting ether linkage is a critical structural motif in medicinal chemistry, serving as a linker in proteolysis-targeting chimeras (PROTACs) and a scaffold in various anticonvulsant and anti-inflammatory agents.

Key Advantages of this Protocol:

-

Operational Simplicity: Avoids moisture-sensitive hydrides (e.g., NaH) in favor of carbonate bases.

-

Enhanced Kinetics: Utilizes in situ halide exchange (Cl

I) to overcome the lower reactivity of chloroacetamides. -

Scalability: Designed for milligram to multi-gram scale with non-chromatographic purification options.

Reaction Mechanism & Rationale

The synthesis proceeds via an

-

Deprotonation: The mild base (

) deprotonates the phenol (4-hydroxybenzaldehyde, -

Finkelstein Exchange (Catalytic): The added Potassium Iodide (

) reacts with the alkyl chloride (N-ethyl-2-chloroacetamide) to form the more reactive alkyl iodide in situ. -

Substitution: The phenoxide nucleophile attacks the

-carbon of the acetamide, displacing the halide to form the ether bond.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway showing base-mediated deprotonation and KI-catalyzed halide exchange.

Experimental Protocol

Two methods are provided. Method A is the standard high-throughput approach using DMF (faster, higher solubility). Method B is a "greener" alternative using Acetone (easier workup, slower).

Materials Required

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | Nucleophile |

| N-Ethyl-2-chloroacetamide | 121.57 | 1.1 - 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base |

| Potassium Iodide ( | 166.00 | 0.1 - 0.2 | Catalyst |

| DMF (Method A) | - | - | Solvent (Anhydrous) |

| Acetone (Method B) | - | - | Solvent (Reagent Grade) |

Method A: High-Efficiency Synthesis (DMF)

Recommended for difficult substrates or rapid synthesis.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Solubilization: Add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous DMF (10 mL). Stir until dissolved.

-

Base Addition: Add anhydrous

(2.76 g, 20.0 mmol). The mixture will become heterogeneous. Stir for 15 minutes at Room Temperature (RT) to ensure phenoxide formation. -

Electrophile Addition: Add N-ethyl-2-chloroacetamide (1.33 g, 11.0 mmol) and

(166 mg, 1.0 mmol). -

Reaction: Heat the mixture to 80°C for 3–5 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Product

). -

Quench & Workup:

-

Cool the reaction to RT.

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

If solid forms: Filter via vacuum filtration, wash with water (

mL), and dry. -

If oil forms: Extract with Ethyl Acetate (

mL). Wash combined organics with water (

-

Method B: Green Synthesis (Acetone)

Recommended for scale-up where DMF removal is difficult.

-

Setup: 100 mL RBF with reflux condenser.

-

Mixing: Combine 4-hydroxybenzaldehyde (10 mmol),

(30 mmol), and -

Reflux: Add N-ethyl-2-chloroacetamide (11 mmol) and heat to Reflux (56°C) for 6–12 hours.

-

Workup:

-

Filter the hot reaction mixture to remove inorganic salts (

, excess -

Concentrate the filtrate to dryness.

-

Recrystallize the residue from Ethanol/Water (9:1) if necessary.[1]

-

Process Control & Troubleshooting

Workflow Logic (DOT Visualization)

Figure 2: Decision tree for reaction monitoring and workup.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation or old reagents. | Ensure |

| "Oiling Out" | Product melting point depressed by impurities. | Seed with crystal if available. Cool aqueous mixture to 0°C. Use extraction method (Method A, step 6b). |

| Dark Coloration | Oxidation of phenol or DMF decomposition. | Conduct reaction under Nitrogen/Argon atmosphere. Keep temp <90°C. |

| Side Products | C-alkylation (rare) or hydrolysis of amide. | Ensure strict temperature control. Do not use strong bases like NaOH/KOH which may hydrolyze the amide. |

Characterization Data (Expected)

Based on literature precedents for the N-phenyl and N-substituted analogs [3, 4], the expected spectral data for 2-(4-formylphenoxy)-N-ethylacetamide is:

-

Physical State: White to pale yellow solid.

-

Melting Point: Expected range 110–130°C (Analogous N-phenyl derivative MP is 118-120°C [3]).

-

IR (

): ~3280 (NH stretch), 1690 (Aldehyde C=O), 1660 (Amide C=O), 1240 (Ether C-O). -

NMR (DMSO-

- 9.88 (s, 1H, CHO)

- 8.20 (br t, 1H, NH)

- 7.90 (d, 2H, Ar-H ortho to CHO)

- 7.15 (d, 2H, Ar-H ortho to ether)

-

4.60 (s, 2H,

-

3.10-3.20 (m, 2H,

-

1.05 (t, 3H,

References

-

Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

-

Byju's. (n.d.). "Williamson Ether Synthesis - Mechanism, Conditions." Retrieved from [Link]

-

Omar, R. S., et al. (2021).[5] "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 0-0.[5] Retrieved from [Link]

-

Royal Society of Chemistry. (2014). "Supplementary Information: Synthesis of N-aryl 2-chloroacetamides..." Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019).[6] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

preparation of Schiff bases from N-ethyl-2-(4-formylphenoxy)acetamide

Technical Application Note: Synthesis & Optimization of Schiff Bases derived from N-ethyl-2-(4-formylphenoxy)acetamide

Executive Summary & Chemical Rationale

This application note details the protocol for synthesizing Schiff bases (imines) utilizing N-ethyl-2-(4-formylphenoxy)acetamide as the primary scaffold. This specific aldehyde precursor is of high value in medicinal chemistry, serving as a structural intermediate for selective estrogen receptor degraders (SERDs) like Elacestrant.[1]

Pharmacophore Hybridization: The target molecules combine two bioactive moieties:

-

Phenoxyacetamide Core: Known for modulating analgesic and antimicrobial activity.

-

Azomethine Linkage (-C=N-): A versatile pharmacophore essential for binding to metal ions and biological targets (e.g., DNA intercalation, enzyme inhibition).

This guide provides a self-validating workflow, moving from the synthesis of the aldehyde scaffold to the final Schiff base condensation, supported by mechanistic insights and troubleshooting matrices.

Precursor Synthesis: The Scaffold

Before Schiff base condensation, the aldehyde scaffold must be prepared via a Williamson ether synthesis.

Reaction: 4-Hydroxybenzaldehyde +

Protocol A: Synthesis of N-ethyl-2-(4-formylphenoxy)acetamide

-

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

- -Ethyl-2-chloroacetamide (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI), catalytic amount (0.1 eq) – accelerates the reaction via Finkelstein-like substitution.

-

Solvent: Acetone (dry) or DMF.

-

-

Procedure:

-

Activation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) in dry acetone (30 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add

-ethyl-2-chloroacetamide (11 mmol) and catalytic KI. -

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

-

Workup:

-

Purification: Recrystallize from ethanol to yield white/pale yellow crystals.

-

Schiff Base Condensation Protocol

This section details the acid-catalyzed condensation of the prepared aldehyde with primary amines.

Reaction: Aldehyde + Amine

Protocol B: General Condensation Procedure

| Component | Stoichiometry | Role |

| Scaffold (Aldehyde) | 1.0 eq | Electrophile (Carbonyl source) |

| Primary Amine | 1.0 - 1.1 eq | Nucleophile (e.g., substituted aniline, aminothiazole) |

| Glacial Acetic Acid | 2-3 drops | Catalyst (Activates carbonyl) |

| Ethanol (Absolute) | 10-15 mL/mmol | Solvent (Promotes precipitation of product) |

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of N-ethyl-2-(4-formylphenoxy)acetamide in 10 mL of absolute ethanol. Slight heating may be required.

-

Amine Addition: Add 1.0 mmol of the target primary amine.

-

Note: If the amine is a salt (e.g., hydrochloride), add 1.0 eq of Sodium Acetate to neutralize it in situ.

-

-

Catalysis: Add 2–3 drops of glacial acetic acid. The pH should be approximately 4–5.

-

Reflux: Attach a reflux condenser and heat the mixture at 78°C for 4–8 hours.

-

Checkpoint: The solution often changes color (yellow/orange) indicating imine formation.

-

-

Isolation:

-

Method A (Precipitate forms): If solid forms during reflux or upon cooling, filter immediately and wash with cold ethanol.

-

Method B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator, then cool in an ice bath for 1 hour.

-

-

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

Mechanistic Insights & Workflow Visualization

Understanding the mechanism is critical for troubleshooting. The reaction relies on the reversible nucleophilic attack of the amine on the carbonyl carbon.

Key Mechanistic Driver: Water removal. Since the reaction is an equilibrium, removing water (via molecular sieves or Dean-Stark trap in large scale) drives the reaction to completion (Le Chatelier's Principle).

Visualization 1: Synthetic Workflow & Mechanism

Caption: Figure 1. Integrated synthetic workflow from commercial precursors to final Schiff base, highlighting the acid-catalyzed mechanistic pathway.

Characterization & Validation

To ensure the protocol was successful, compare the spectral data of the precursor and the product.

Table 1: Key Spectroscopic Markers

| Technique | Functional Group | Precursor Signal (Aldehyde) | Product Signal (Schiff Base) | Validation Logic |

| FT-IR | Carbonyl (C=O) | Strong band @ 1680–1700 cm⁻¹ | Absent or shifted (Amide C=O remains) | Disappearance confirms aldehyde consumption. |

| FT-IR | Azomethine (C=N) | Absent | New band @ 1600–1630 cm⁻¹ | Appearance confirms imine formation. |

| ¹H-NMR | Aldehyde Proton (-CHO) | Singlet @ 9.8–10.0 ppm | Absent | Confirms conversion. |

| ¹H-NMR | Imine Proton (-CH=N-) | Absent | Singlet @ 8.2–8.8 ppm | Diagnostic signal for Schiff bases. |